Copper(II)-cimetidine-alanine belongs to the class of coordination compounds, which are characterized by the presence of central metal atoms surrounded by molecules or anions known as ligands. In this case, the copper(II) ion acts as the central atom, coordinating with cimetidine and alanine ligands. The complex is classified under transition metal complexes due to the involvement of a d-block metal ion (copper) and its ability to form various geometries depending on the ligands involved.
The synthesis of Copper(II)-cimetidine-alanine typically involves the following steps:
Technical parameters such as temperature (typically around 50-70°C) and reaction time (1-3 hours) are crucial for maximizing yield and purity.
The molecular structure of Copper(II)-cimetidine-alanine can be analyzed through various spectroscopic techniques, including:
The structure typically exhibits a distorted octahedral geometry around the copper(II) center due to ligand sterics and electronic factors. The coordination involves nitrogen atoms from both cimetidine and alanine, which donate electron pairs to form coordinate covalent bonds with the copper ion.
Copper(II)-cimetidine-alanine can participate in several chemical reactions:
These reactions are significant as they can modify the properties of the complex for various applications in research and industry.
The mechanism of action for Copper(II)-cimetidine-alanine involves several pathways:
Research indicates that such complexes can exhibit unique biological properties, potentially leading to therapeutic applications, particularly in cancer treatment or antimicrobial therapies .
The physical and chemical properties of Copper(II)-cimetidine-alanine include:
Thermogravimetric analysis indicates that decomposition occurs at specific temperatures, revealing insights into its thermal stability .
Copper(II)-cimetidine-alanine has several scientific applications:
The combination of pharmaceutical ligands with amino acids enhances its potential utility across multiple scientific disciplines .
Cu(II)-carboxymethyl-alanine (Cu(II)-Carboxymethyl-Alanine) features a pentacoordinate copper(II) center bound to the tridentate Carboxymethyl-Alanine ligand. The carboxylate (-COO⁻), amine (-NH₂), and deprotonated amide (-N⁻) groups form a meridional coordination sphere, typically yielding distorted square pyramidal (τ ~ 0.4) or trigonal bipyramidal (τ ~ 0.8) geometries, as quantified by the Addison parameter [7]. The carboxymethyl group introduces topological flexibility, enabling adaptive coordination modes that respond to pH changes or auxiliary ligands. This flexibility facilitates diverse supramolecular architectures, including:
Table 1: Coordination Geometries in Cu(II)-Carboxymethyl-Alanine Derivatives
Coordination Number | Primary Geometry | Bond Lengths (Å) | Topological Role |
---|---|---|---|
5 | Square pyramidal | Cu-Nₐₘᵢₙₑ: 1.95–2.05 | Node in 2D networks |
5 | Trigonal bipyramidal | Cu-Ocarboxymethyl: 1.90–1.98 | Flexible linker |
6 | Octahedral | Cu-Nₐₘᵢdₑ: 2.10–2.25 | Rare, requires axial ligands |
The ligand’s aliphatic chain length governs steric strain, directly impacting nuclearity. Shorter chains (e.g., Carboxymethyl-Alanine) favor mononuclear or dinuclear complexes, while longer spacers enable extended frameworks [1]. Jahn-Teller distortion manifests as axial elongation (Cu-O bonds: 2.20–2.40 Å), enhancing ligand-field stabilization [9].
Carboxymethyl-amino acid ligands emerged in the 1960s as biomimetic analogs of iron-chelating siderophores. Seminal studies focused on glycine derivatives (Carboxymethyl-Glycine), revealing:
Carboxymethyl-Alanine specifically gained prominence due to its chiral α-carbon, enabling enantioselective catalysis. Advances in spectroscopic techniques (EPR, EXAFS) revealed dynamic equilibria between Λ/Δ conformers in solution, influencing redox behavior [5] [7].
Table 2: Milestones in Carboxymethyl-Amino Acid Complex Development
Decade | Key Advancement | Impact |
---|---|---|
1960s | Structural confirmation of N,O-chelation | Validated Zwitterionic binding mode |
1980s | Hybrid ligand designs (e.g., Carboxymethyl-Alanine-phen) | Enabled magnetic studies of Cu(II) dimers |
2000s | pH-switchable coordination in MOFs | Demonstrated proton-coupled electron transfer |
2020s | Chirality-driven enantioselective catalysis | Applied to asymmetric C-H activation |
Cu(II)-Carboxymethyl-Alanine exploits copper’s physiological redox cycling (Cu²⁺ + e⁻ ⇌ Cu⁺) to generate reactive oxygen species (ROS). The Fenton-like mechanism proceeds as:
Cu(I) + H₂O₂ → Cu(II) + •OH + OH⁻ Cu(II) + H₂O₂ → Cu(I) + •OOH + H⁺
ROS induction triggers apoptosis in cancer cells, evidenced by lipid peroxidation and glutathione depletion [10]. Bioavailability is modulated by:
Table 3: Biomedical Properties of Cu(II)-Carboxymethyl-Alanine vs. Endogenous Copper
Property | Cu(II)-Carboxymethyl-Alanine | Endogenous Cu²⁺ |
---|---|---|
Redox potential (E°) | +0.34 V (vs. NHE) | +0.15 V (albumin-bound) |
Cellular uptake rate | 1.8–3.2 pmol/min/mg protein | 0.4–0.9 pmol/min/mg protein |
ROS yield (•OH) | 4.7 μM/min | ≤0.2 μM/min |
Binding to superoxide dismutase | Competitive inhibition (Ki=28 μM) | Substrate incorporation |
Notably, tumor cells exhibit 10-fold higher copper retention than healthy cells due to altered ATP7A trafficking, enabling selective cytotoxicity [10].
Critical unresolved issues include:
Computational studies suggest adduct formation between Cu(II)-Carboxymethyl-Alanine and N-centered radicals (e.g., •NSI from N-fluorobenzenesulfonimide) may drive hydrogen-atom transfer (HAT) from C-H bonds. However, experimental validation is lacking [8]. Advanced techniques like time-resolved X-ray absorption spectroscopy and pulse EPR could address these gaps.
Table 4: Key Unresolved Mechanistic Questions and Proposed Methods for Resolution
Mechanistic Question | Current Hypothesis | Critical Experimental Approach |
---|---|---|
Geometry dynamics under redox stress | Jahn-Teller distortion stabilizes Cu(II) state | Transient absorption spectroscopy |
In-cell speciation | Glutathione reduces Cu(II) to Cu(I) | XANES in live cancer spheroids |
Chiral recognition | L-Carboxymethyl-Alanine complexes bind Copper Transporter 1 with higher affinity | Chiral HPLC with isotopic labeling |
Radical adduct stability | Cu(II)-•NSI species abstracts H-atoms | Laser flash photolysis kinetics |
This synthesis integrates structural chemistry, historical development, and biomedical mechanisms to define Cu(II)-Carboxymethyl-Alanine as a multifaceted agent with untapped therapeutic potential. Resolution of identified knowledge gaps will require interdisciplinary collaboration across inorganic chemistry and molecular pharmacology.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7